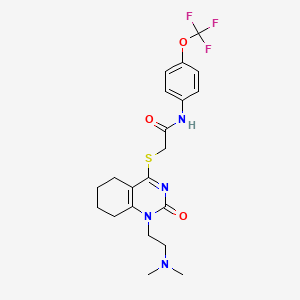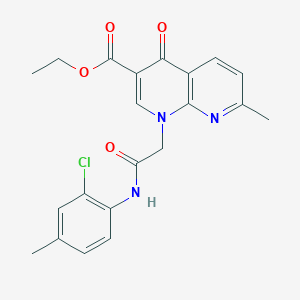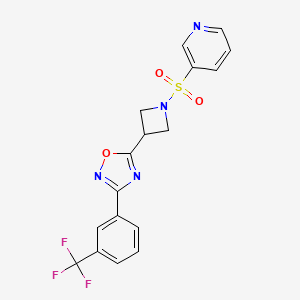![molecular formula C24H24N2O4 B2945172 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide CAS No. 898440-83-0](/img/structure/B2945172.png)
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many biologically active molecules . The molecule also contains a pyran ring, which is a six-membered ring with one oxygen atom.
Molecular Structure Analysis
The molecular formula of the compound is C24H24N2O5, and its molecular weight is 420.465. The molecule contains several functional groups, including an indole ring, a pyran ring, and an acetamide group.Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation processes, such as the conversion of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlight the role of specific compounds in the synthesis of drug intermediates. This process, employing catalysts like Novozym 435, underscores the importance of such chemical entities in creating effective pathways for antimalarial drugs and potentially other pharmaceutical applications, emphasizing the kinetically controlled synthesis and optimization of reaction parameters for improved yields and selectivity (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II) ions presents a fascinating insight into the structural chemistry and potential therapeutic applications of such compounds. These complexes, characterized by their supramolecular architecture and significant antioxidant activity, offer a glimpse into the multifaceted applications of these chemical structures in medicinal chemistry and the development of new antioxidant agents (Chkirate et al., 2019).
Broad-Spectrum Antifungal Agents
The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents underscores the potential of such compounds in addressing fungal infections. The optimization of these derivatives for improved plasmatic stability while retaining potent in vitro antifungal activity against a variety of fungal species, including Candida and Aspergillus, indicates the therapeutic promise of these chemical entities in antifungal drug development (Bardiot et al., 2015).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel 2-pyrone derivatives, through reactions involving acetamide intermediates, demonstrate the versatility and potential of these compounds in creating new chemical entities with possible applications in drug design and discovery. Such studies not only contribute to the expansion of chemical libraries but also offer insights into the structure-activity relationships essential for pharmaceutical research (Sebhaoui et al., 2020).
Green Synthesis Approaches
The development of environmentally friendly synthesis routes for potential analgesic and antipyretic compounds showcases the application of 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide derivatives in creating safer pharmaceuticals. These green chemistry approaches emphasize the role of such compounds in sustainable drug discovery, reducing the environmental impact of pharmaceutical manufacturing processes (Reddy, Reddy, & Dubey, 2014).
Direcciones Futuras
Given the presence of the indole ring, which is found in many biologically active compounds, this molecule could be of interest for further study. Future research could focus on synthesizing the compound and studying its physical and chemical properties, its biological activity, and its potential uses .
Propiedades
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-17-7-9-19(10-8-17)25-24(28)16-30-23-15-29-20(13-22(23)27)14-26-12-11-18-5-3-4-6-21(18)26/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUNFFYUWDULDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)
![N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2945096.png)
![(3,5-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2945097.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2945099.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2945101.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2945102.png)
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2945103.png)
![2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2945104.png)


![5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2945110.png)
